N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Overview
Description
N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then subjected to further reactions to introduce the thiazole and quinoline moieties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields and reducing costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: The quinoline and thiazole rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for oxidation reactions , and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantane derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the quinoline and thiazole rings.
Scientific Research Applications
N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Drug Delivery Systems: The adamantane moiety can be used to enhance the lipophilicity and membrane permeability of drug molecules, improving their delivery and efficacy.
Material Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as nanomaterials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the quinoline and thiazole rings can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as amantadine and memantine, which are used in medicinal chemistry for their antiviral and neuroprotective properties . Thiazole and quinoline derivatives are also widely studied for their biological activities.
Uniqueness
What sets N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide apart is its unique combination of these three moieties, which can provide a synergistic effect in its applications. This combination allows for a broader range of interactions with biological targets and enhances its potential as a multifunctional compound.
Properties
IUPAC Name |
N-[4-(2-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-27-18-5-3-2-4-16(18)21(28)20(23(27)30)22(29)26-24-25-17(11-31-24)19-14-7-12-6-13(9-14)10-15(19)8-12/h2-5,11-15,19,28H,6-10H2,1H3,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYSFVPQAACTBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC(=CS3)C4C5CC6CC(C5)CC4C6)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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